molecular formula C16H19N5O4 B2479873 ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 915930-25-5

ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B2479873
CAS No.: 915930-25-5
M. Wt: 345.359
InChI Key: YMECWDPJQCWYPK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic compound. Its structure includes multiple functional groups and ring systems, making it a unique molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate typically involves multi-step organic reactions. The process usually starts with readily available starting materials, undergoing reactions such as condensation, cyclization, and esterification. Each step requires precise control over reaction conditions like temperature, pH, and solvents used to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic route to be cost-effective and scalable. Key considerations include selecting the most efficient catalysts and reagents, and designing reactors that can handle large volumes while maintaining reaction integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can participate in various chemical reactions, including:

  • Oxidation: Conversion of the allyl group into more oxidized forms, such as an epoxide or diol.

  • Reduction: Reduction of carbonyl groups to alcohols under suitable conditions.

  • Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the ring structures.

Common Reagents and Conditions

  • Oxidation: Use of peroxides or molecular oxygen with a catalyst.

  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Halogenated reagents or strong nucleophiles under appropriate conditions.

Major Products

The major products from these reactions depend on the specific conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound serves as a useful intermediate in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for multiple functional modifications.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving purine and imidazole derivatives.

Medicine

Potential pharmaceutical applications include its use as a scaffold for designing drugs that interact with specific molecular targets, such as enzymes or receptors.

Industry

In the chemical industry, this compound might be employed as a starting material for synthesizing specialty chemicals, which are then used in various applications, including materials science.

Mechanism of Action

The mechanism by which ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes where the compound acts as an inhibitor or a substrate. Pathways affected by the compound's activity could involve purine metabolism or imidazole ring transformations.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate stands out due to its unique combination of functional groups and ring systems.

List of Similar Compounds

  • Mthis compound

  • Propyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

  • Ethyl 2-(3-allyl-1-methyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Each of these compounds has slight variations in their structures, leading to differences in reactivity and applications

Properties

IUPAC Name

ethyl 2-(4,7-dimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-5-7-19-14(23)12-13(18(4)16(19)24)17-15-20(9-11(22)25-6-2)10(3)8-21(12)15/h5,8H,1,6-7,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMECWDPJQCWYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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